molecular formula C6H11Br B2387864 1-(2-Bromoethyl)-2-methylcyclopropane CAS No. 408514-39-6

1-(2-Bromoethyl)-2-methylcyclopropane

Cat. No.: B2387864
CAS No.: 408514-39-6
M. Wt: 163.058
InChI Key: HBHCNAQJCDWKBE-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-methylcyclopropane is an organic compound that belongs to the class of cyclopropanes It is characterized by the presence of a bromoethyl group attached to a methyl-substituted cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-2-methylcyclopropane typically involves the reaction of 2-methylcyclopropane with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

2-Methylcyclopropane+BromoethaneBaseThis compound\text{2-Methylcyclopropane} + \text{Bromoethane} \xrightarrow{\text{Base}} \text{this compound} 2-Methylcyclopropane+BromoethaneBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2-methylcyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted cyclopropanes with various functional groups.

    Elimination Reactions: The major products are alkenes.

    Oxidation Reactions: The major products are alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

1-(2-Bromoethyl)-2-methylcyclopropane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites and activity of various enzymes.

    Medicine: Research is being conducted to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-methylcyclopropane involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-2-methylcyclopropane: Similar in structure but with a chloro group instead of a bromo group.

    1-(2-Iodoethyl)-2-methylcyclopropane: Similar in structure but with an iodo group instead of a bromo group.

    1-(2-Fluoroethyl)-2-methylcyclopropane: Similar in structure but with a fluoro group instead of a bromo group.

Uniqueness

1-(2-Bromoethyl)-2-methylcyclopropane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s unique structure and reactivity make it suitable for various scientific research applications.

Properties

IUPAC Name

1-(2-bromoethyl)-2-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5-4-6(5)2-3-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHCNAQJCDWKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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